molecular formula C14H15NO B038533 2-(3-Propyloxiran-2-yl)quinoline CAS No. 124779-43-7

2-(3-Propyloxiran-2-yl)quinoline

Cat. No.: B038533
CAS No.: 124779-43-7
M. Wt: 213.27 g/mol
InChI Key: NVTNTMLDKKBOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Epoxy-1-(2-quinolyl)pentane is an organic compound with the molecular formula C14H15NO It is characterized by the presence of an epoxide group attached to a quinoline ring, making it a member of the epoxide family

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .

Industrial Production Methods

Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxy-1-(2-quinolyl)pentane is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

124779-43-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(3-propyloxiran-2-yl)quinoline

InChI

InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3

InChI Key

NVTNTMLDKKBOPS-UHFFFAOYSA-N

SMILES

CCCC1C(O1)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCCC1C(O1)C2=NC3=CC=CC=C3C=C2

Synonyms

1,2-epoxy-1-(2-quinolyl)pentane
EQU5

Origin of Product

United States

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